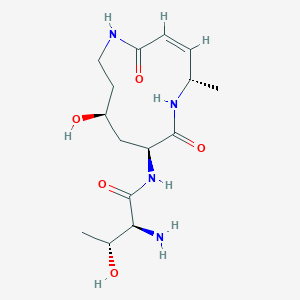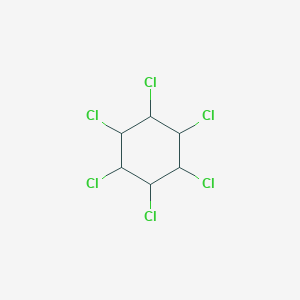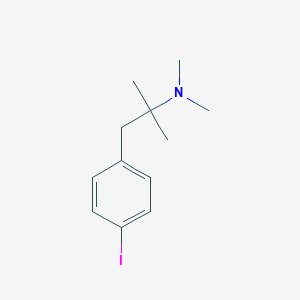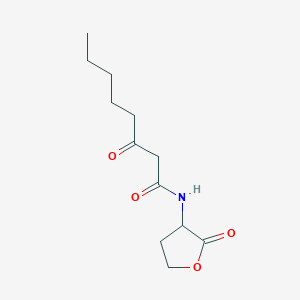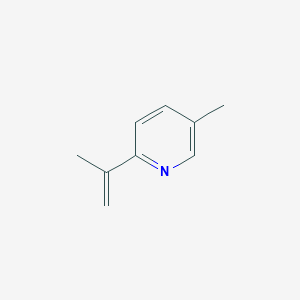
3-(2-Methylbutyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylbutyl)pyridine, also known as isoamylpyridine, is a naturally occurring compound found in various plants and foods, including coffee, tea, and tobacco. It is a type of pyridine alkaloid that is responsible for the distinct flavor and aroma of these substances. In recent years, this compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of 3-(2-Methylbutyl)pyridine is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of neurotransmitters and the inhibition of enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can exert various biochemical and physiological effects on the body. For example, it has been found to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, it has been found to possess antimicrobial properties, which can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-Methylbutyl)pyridine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, its availability in various plants and foods makes it easily accessible. However, one of the limitations of using this compound in lab experiments is its variability in concentration and composition, which can affect the reproducibility of results.
Orientations Futures
There are various future directions for the research on 3-(2-Methylbutyl)pyridine. One potential direction is the development of new drugs based on its antimicrobial, antioxidant, and anti-inflammatory properties. Another potential direction is the use of this compound as a natural pesticide in agriculture. Additionally, further research is needed to elucidate its mechanism of action and its potential applications in other fields, such as cosmetics and perfumes.
Conclusion
In conclusion, this compound is a naturally occurring compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.
Méthodes De Synthèse
3-(2-Methylbutyl)pyridine can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of pyridine with isoamyl alcohol in the presence of a catalyst, such as zinc chloride or aluminum chloride. Microbial fermentation, on the other hand, involves the use of microorganisms, such as bacteria or fungi, to convert precursors into this compound.
Applications De Recherche Scientifique
3-(2-Methylbutyl)pyridine has shown potential applications in various scientific fields, including medicine, agriculture, and food industry. In medicine, it has been found to possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In agriculture, it has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In the food industry, it is used as a flavoring agent in various products, such as coffee and tea.
Propriétés
IUPAC Name |
3-(2-methylbutyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9(2)7-10-5-4-6-11-8-10/h4-6,8-9H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPEJMGBGUFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
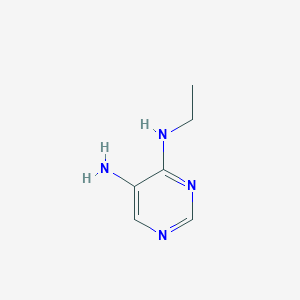
![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
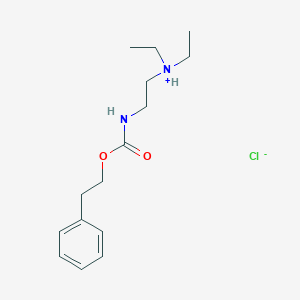
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
